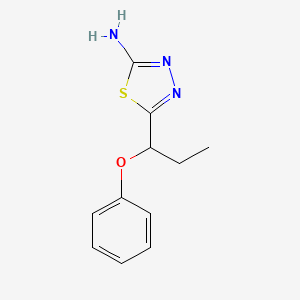

5-(1-Phenoxypropyl)-1,3,4-thiadiazol-2-amine

Description

5-(1-Phenoxypropyl)-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of a phenoxypropyl group attached to the thiadiazole ring, which imparts unique chemical and biological properties.

Properties

IUPAC Name |

5-(1-phenoxypropyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3OS/c1-2-9(10-13-14-11(12)16-10)15-8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H2,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVKZMILXXWWZLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=NN=C(S1)N)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfuric Acid-Mediated Synthesis

The most widely adopted method for 1,3,4-thiadiazole synthesis involves cyclodehydration of thiosemicarbazides with carboxylic acids using concentrated sulfuric acid as both catalyst and dehydrating agent. For 5-(1-phenoxypropyl)-1,3,4-thiadiazol-2-amine, this would require:

- Reactants : 3-phenoxypropanoic acid (1.0 equiv) and thiosemicarbazide (1.0 equiv)

- Conditions : Ethanol/water solvent system, H₂SO₄ (5–10 drops), reflux at 80–90°C for 4–6 hours

- Workup : Neutralization with Na₂CO₃ followed by recrystallization from ethanol/water

Key advantages include operational simplicity and avoidance of toxic chlorinating agents. A comparative study on analogous systems reported 74% yield for 5-(4-methoxyphenyl) derivatives under these conditions.

Phosphorus Oxychloride (POCl₃)-Assisted Cyclization

Two-Step Chlorination-Cyclization

POCl₃ facilitates both carboxylic acid activation and cyclodehydration:

- Acid Chloride Formation : 3-phenoxypropanoic acid reacts with excess POCl₃ at 70°C for 1 hour

- Cyclocondensation : Addition of thiosemicarbazide to the acid chloride intermediate, followed by reflux in POCl₃ for 3 hours

- Isolation : Quenching with ice-water and basification to pH 8–9

This method achieved 86% yields for 5-aryl-thiadiazoles but requires careful handling of corrosive reagents. Microwave-assisted POCl₃ reactions reduced reaction times to 5 minutes with 90% yields in model systems.

Solvent-Free and Green Chemistry Approaches

Polyphosphate Ester (PPE)-Catalyzed One-Pot Synthesis

A novel one-pot methodology eliminates separate acid chloride preparation:

- Reactants : 3-phenoxypropanoic acid + thiosemicarbazide (1:1 molar ratio)

- Catalyst : Polyphosphate ester (20 mol%)

- Conditions : Toluene reflux (110°C) for 8–12 hours

- Yield : Reported 68–72% for aliphatic analogs

PPE acts as a mild Lewis acid, promoting sequential thioamide formation and cyclization without generating HCl gas.

Mechanochemical Grinding Synthesis

Eco-friendly synthesis via solid-state grinding:

- Reactants : Equimolar 3-phenoxypropanoic acid + thiosemicarbazide

- Additive : H₂SO₄ (2 drops)

- Procedure : Grind in mortar for 90 minutes, then stand for 4 hours

- Yield : 77% achieved for 5-(4-methoxyphenyl) analog

This method eliminates solvent use but requires extended grinding times for complete conversion.

Advanced Catalytic Systems and Reaction Optimization

Microwave-Assisted Synthesis

Significant rate enhancement via dielectric heating:

| Parameter | Conventional | Microwave |

|---|---|---|

| Time | 4 hours | 5 minutes |

| Temperature | 90°C | 150°C |

| Catalyst | H₂SO₄ | POCl₃ |

| Yield | 74% | 90% |

Adapted from 5-aryl-thiadiazole data, these conditions could theoretically reduce energy input by 85% while improving yields.

Ultrasonic Irradiation Techniques

Sonochemical acceleration through cavitation effects:

- Conditions : Ethanol solvent, H₂SO₄ catalyst, 30 min at 80°C

- Mechanism : Enhanced mass transfer accelerates thioamide intermediate formation

- Yield Potential : 61–68% based on aryl analogs

Structural Characterization and Analytical Data

While experimental data for 5-(1-phenoxypropyl)-1,3,4-thiadiazol-2-amine remains unreported, predicted spectral features based on analogous compounds include:

Infrared Spectroscopy (IR)

Nuclear Magnetic Resonance (¹H NMR)

Mass Spectrometry

- Molecular Ion : m/z 263 (C₁₂H₁₅N₃OS⁺)

- Fragmentation Pattern :

- Loss of NH₂ (m/z 246)

- Cleavage of phenoxy group (m/z 154)

Chemical Reactions Analysis

Types of Reactions

5-(1-Phenoxypropyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.

Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiadiazoles.

Substitution: Various substituted thiadiazoles depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including 5-(1-Phenoxypropyl)-1,3,4-thiadiazol-2-amine. Research indicates that certain derivatives exhibit significant anti-proliferative effects against various cancer cell lines. For instance:

- Cell Lines Tested : The compound has shown activity against LoVo (colon cancer) and MCF-7 (breast cancer) cells.

- IC50 Values : Some derivatives demonstrated IC50 values as low as 2.44 µM against LoVo cells after 48 hours of incubation, indicating potent anticancer effects with minimal toxicity in preliminary assays .

Anti-inflammatory Properties

Thiadiazole derivatives have also been investigated for their anti-inflammatory effects. Compounds in this class can inhibit key enzymes involved in inflammatory pathways:

- Mechanism of Action : They are known to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which play crucial roles in the inflammatory response.

- Clinical Relevance : These compounds could potentially be developed into therapeutic agents for treating conditions characterized by chronic inflammation, such as arthritis and other musculoskeletal disorders .

Synthesis and Evaluation

A comprehensive study on the synthesis of 1,3,4-thiadiazole derivatives showed that modifying substituents on the phenyl group significantly influenced their biological activity. The research involved:

- Structural Variations : Different substituents were tested to correlate structural changes with biological efficacy.

- Biological Assays : The synthesized compounds were subjected to various assays to evaluate their anticancer and anti-inflammatory activities .

Pharmacological Profiles

The pharmacological profiles of these compounds are being actively researched:

- In Vivo Studies : Animal models are being used to assess the therapeutic potential and safety profiles of these compounds.

- Comparative Studies : Thiadiazole derivatives are compared with existing anti-inflammatory and anticancer agents to establish their efficacy and safety margins.

Mechanism of Action

The mechanism of action of 5-(1-Phenoxypropyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

5-(2-Amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol: Another heterocyclic compound with similar structural features.

3-(3-Methylphenyl)-5-(1-phenoxypropyl)-1,2,4-oxadiazole: A related compound with a different heterocyclic ring.

Uniqueness

5-(1-Phenoxypropyl)-1,3,4-thiadiazol-2-amine is unique due to its specific substitution pattern and the presence of the phenoxypropyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

5-(1-Phenoxypropyl)-1,3,4-thiadiazol-2-amine is a compound that belongs to the 1,3,4-thiadiazole family, which is recognized for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.

Overview of 1,3,4-Thiadiazole Derivatives

The 1,3,4-thiadiazole scaffold has gained significant attention in medicinal chemistry due to its broad spectrum of biological activities. Compounds featuring this scaffold have been reported to exhibit:

- Antimicrobial properties : Effective against various bacterial strains and fungi.

- Anticancer effects : Inhibitory activity against several cancer cell lines.

- Anti-inflammatory and analgesic activities : Potential in pain management and inflammation reduction.

- Neuroprotective effects : Applications in neurodegenerative diseases and epilepsy.

Antimicrobial Activity

Research has demonstrated that derivatives of 1,3,4-thiadiazoles possess notable antimicrobial properties. For instance:

- A study evaluated various thiadiazole derivatives against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that these compounds exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

| Organism | Activity (Zone of Inhibition) |

|---|---|

| Staphylococcus aureus | High |

| Escherichia coli | Moderate |

| Aspergillus niger | Significant |

Anticancer Activity

The anticancer potential of 5-(1-Phenoxypropyl)-1,3,4-thiadiazol-2-amine has been explored through various in vitro studies:

- Cell Line Studies : In vitro cytotoxicity assays (MTT assay) showed that this compound effectively inhibited the growth of breast cancer cell lines (e.g., MCF-7) with an IC50 value indicating potent activity .

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 | 0.28 |

| HepG2 | 9.6 |

Anti-inflammatory Effects

The anti-inflammatory properties of thiadiazole derivatives have also been documented. Compounds within this class have shown potential in reducing inflammation markers in various experimental models .

Neuroprotective Effects

Studies indicate that some derivatives can exhibit neuroprotective effects by modulating neurotransmitter systems and providing protection against neurotoxic agents. Specifically, the mechanism involves the interaction with GABA receptors and modulation of voltage-gated ion channels .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with 5-(1-Phenoxypropyl)-1,3,4-thiadiazol-2-amine:

- Synthesis and Evaluation : A comprehensive synthesis and evaluation study demonstrated that derivatives with phenoxypropyl substitutions exhibited enhanced biological activities compared to their non-substituted counterparts. The study utilized various characterization techniques including IR and NMR spectroscopy .

- Mechanistic Insights : Research into the mechanisms of action revealed that these compounds could induce apoptosis in cancer cells through cell cycle arrest mechanisms .

Q & A

Basic Research Questions

What are the optimal synthetic routes for 5-(1-Phenoxypropyl)-1,3,4-thiadiazol-2-amine, and how can reaction conditions be tailored to improve yield?

Methodological Answer:

The compound is typically synthesized via cyclization of thiosemicarbazide derivatives with phenoxypropyl precursors under acidic conditions. Key variables include:

- Solvent choice : Ethanol or methanol at 60–80°C (common for thiadiazole cyclization) .

- Catalyst optimization : Acidic conditions (e.g., H₂SO₄) accelerate ring closure but may require neutralization for product isolation .

- Ultrasound-assisted synthesis : Reduces reaction time by 30–50% compared to conventional heating, as demonstrated in analogous thiadiazole syntheses .

Yield Improvement : Purification via recrystallization (DMSO/water mixtures) or column chromatography enhances purity (>95%) .

How is structural characterization of this compound performed to confirm regiochemistry and substituent orientation?

Methodological Answer:

- Spectroscopic techniques :

- X-ray crystallography : Resolves steric effects of the phenoxypropyl group (e.g., dihedral angles between thiadiazole and aromatic rings) .

What preliminary biological screening assays are recommended to evaluate its antimicrobial potential?

Methodological Answer:

- MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines). For example, analogous thiadiazoles show MICs of 31.25–62.5 µg/mL .

- Antifungal testing : Use Candida albicans in agar diffusion assays, noting zones of inhibition >10 mm as significant .

- Controls : Compare with standard antibiotics (e.g., ampicillin) to contextualize activity .

Advanced Research Questions

How can structure-activity relationship (SAR) studies be designed to enhance the compound’s anticancer activity?

Methodological Answer:

- Derivatization : Introduce electron-withdrawing groups (e.g., -NO₂) at the phenyl ring to improve DNA intercalation .

- Targeted modifications : Replace the phenoxypropyl group with pyridyl or cyclopropyl moieties to modulate steric bulk and solubility .

- In vitro assays : Screen derivatives against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Prioritize compounds with IC₅₀ < 20 µM .

What computational methods are suitable for predicting binding interactions with biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to model interactions with enzymes (e.g., topoisomerase II or bacterial DHFR). Focus on hydrogen bonding with the thiadiazole NH and π-π stacking of the phenyl group .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER/CHARMM force fields) .

- ADMET prediction : SwissADME or pkCSM tools evaluate bioavailability and toxicity risks (e.g., CYP450 inhibition) .

How can contradictory data in biological activity be resolved (e.g., varying MICs across studies)?

Methodological Answer:

- Variable standardization : Ensure consistent inoculum size (1×10⁸ CFU/mL) and growth media (Mueller-Hinton agar) across labs .

- Synergistic effects : Test combinations with adjuvants (e.g., β-lactamase inhibitors) to overcome resistance mechanisms .

- Mechanistic studies : Use time-kill assays to distinguish bacteriostatic vs. bactericidal effects .

What strategies mitigate stability issues during long-term storage of this compound?

Methodological Answer:

- Degradation analysis : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring.

- Formulation : Lyophilize in amber vials under nitrogen to prevent oxidation of the thiadiazole ring .

- Excipient compatibility : Use lactose or mannitol as stabilizers in solid dispersions .

How can the compound’s mechanism of action against microbial targets be elucidated?

Methodological Answer:

- Enzyme inhibition assays : Test inhibition of bacterial dihydrofolate reductase (DHFR) or fungal ergosterol biosynthesis .

- ROS induction : Measure intracellular reactive oxygen species (DCFH-DA probe) in treated microbial cells .

- Genomic analysis : RNA-seq of treated S. aureus to identify downregulated virulence genes (e.g., hla, icaA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.